molecular formula C16H21NO3 B7627949 4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid

4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid

Katalognummer: B7627949
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: ZDQVHEIXRRJOGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid, also known as MPDPB or 4-MPD, is a chemical compound that belongs to the family of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.4 g/mol. MPDPB has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.

Wirkmechanismus

The exact mechanism of action of 4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This results in a reduction in the release of excitatory neurotransmitters such as glutamate, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been found to increase the levels of dopamine and serotonin in certain brain regions, leading to its potential use as an antidepressant and anti-addiction drug. It has also been shown to reduce the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid in lab experiments is its relatively low toxicity compared to other piperidine derivatives. This makes it a safer alternative for use in animal studies. However, its limited solubility in water can make it difficult to administer in certain experimental settings. Additionally, its effects on different neurotransmitter systems can make it challenging to isolate its specific mechanisms of action.

Zukünftige Richtungen

There are several potential future directions for the study of 4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid. One area of interest is its potential use as a treatment for addiction and depression. Further studies are needed to determine its efficacy and safety in these applications. Another area of research is its potential use as a tool for studying the GABAergic system and its interactions with other neurotransmitter systems in the brain. Additionally, the development of new synthesis methods for this compound could lead to its wider use in scientific research.

Synthesemethoden

4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid can be synthesized through a multistep process that involves the reaction of 4-bromobenzoic acid with 2-methylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been shown to exhibit analgesic and anticonvulsant properties, making it a potential candidate for the development of new pain management and epilepsy drugs. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. This has led to its investigation as a potential treatment for psychiatric disorders such as depression and addiction.

Eigenschaften

IUPAC Name

4-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-4-2-3-11-17(12)15(18)10-7-13-5-8-14(9-6-13)16(19)20/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQVHEIXRRJOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.